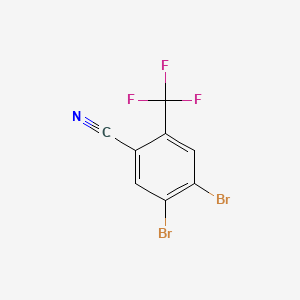

4,5-Dibromo-2-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4,5-dibromo-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2F3N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCONGCGJVRAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677409 | |

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-25-8 | |

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of 2-(trifluoromethyl)benzonitrile represents a plausible route to introduce bromine atoms at the 4- and 5-positions. The electron-withdrawing nature of the trifluoromethyl (-CF₃) and cyano (-CN) groups directs bromination to the meta and para positions relative to these substituents.

Procedure :

-

Substrate : 2-(Trifluoromethyl)benzonitrile

-

Brominating Agent : Dibromohydantoin (C₅H₆Br₂N₂O₂)

-

Solvent : Glacial acetic acid

-

Catalyst : Concentrated sulfuric acid

Example :

In a scaled reaction, 200 kg of a trifluoromethyl-substituted benzene derivative was treated with 188 kg dibromohydantoin in glacial acetic acid and sulfuric acid, yielding 260 kg of a dibrominated product with >98% purity. Adapting this to 2-(trifluoromethyl)benzonitrile would likely follow similar stoichiometry, with a molar ratio of 0.6:1 (brominating agent to substrate).

Challenges :

-

Regioselectivity must be controlled to avoid over-bromination.

-

Steric hindrance from the -CF₃ group may slow reaction kinetics.

Cyanation of Dibromo-Trifluoromethyl Benzene Precursors

Palladium-Catalyzed Cyanation

Introducing the cyano group post-bromination avoids compatibility issues with harsh bromination conditions. A palladium-catalyzed approach using potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanating agent is effective for aryl halides.

Procedure :

-

Substrate : 4,5-Dibromo-2-(trifluoromethyl)bromobenzene

-

Catalyst : Palladium acetate (0.2–1 mol%)

-

Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Solvent : N,N-Dimethylformamide (DMF)

Example :

In a related synthesis of 4-trifluoromethylbenzonitrile, 4-trifluoromethylchlorobenzene reacted with anhydrous potassium ferrocyanide at 170°C, achieving >90% yield. Adapting this to a dibrominated substrate would require optimizing ligand-to-catalyst ratios (0.1–100:1) and cyanide excess (20–100 mol%).

Table 1 : Cyanation Reaction Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 160–190 | 170 | 92 |

| K₄[Fe(CN)₆] (mol%) | 20–100 | 80 | 90 |

| Catalyst Loading | 0.2–1 mol% Pd(OAc)₂ | 0.5 mol% | 94 |

Multi-Step Synthesis via Halogen Exchange and Substitution

Halex Reaction for Sequential Halogenation

The Halex (halogen exchange) reaction enables the substitution of chlorine with fluorine or bromine in aromatic systems. While typically used for fluorination, bromine analogs can be achieved using alkali metal bromides under phase-transfer conditions.

Procedure :

-

Substrate : 2,4-Dichloro-5-fluorobenzonitrile

-

Brominating Agent : KBr or tetraalkylammonium bromide

-

Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent : Dipolar aprotic solvent (e.g., DMSO)

Example :

In the synthesis of 2,4,5-trifluorobenzonitrile, 2,4-dichloro-5-fluorobenzonitrile was treated with KF at 200°C, yielding 43% product. Substituting KF with KBr could produce the dibromo analog, though yields may vary due to bromide’s lower nucleophilicity.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions, although this is less common.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of substituted benzonitriles with various functional groups replacing the bromine atoms.

Reduction: Conversion of the nitrile group to an amine, resulting in compounds like 4,5-Dibromo-2-(trifluoromethyl)benzylamine.

Oxidation: Potential formation of carboxylic acids or other oxidized derivatives, depending on the reaction conditions.

Scientific Research Applications

4,5-Dibromo-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and functional attributes of 4,5-Dibromo-2-(trifluoromethyl)benzonitrile with analogous compounds:

Key Observations

- Halogen Substitution: Bromine vs. Fluorine/Iodine: Bromine (in this compound) provides moderate steric bulk and electron-withdrawing effects, whereas fluorine (smaller, more electronegative) enhances reactivity in electrophilic substitutions, and iodine (larger) increases molecular weight and thermal stability . Amino vs. Bromine: Replacing bromine with an amino group (as in 4-Amino-2-(trifluoromethyl)benzonitrile) reduces molecular weight and introduces basicity, but it is primarily regulated as a pharmaceutical impurity .

- Functional Group Impact: Hydroxyl Group: 3,5-Dibromo-4-hydroxybenzonitrile exhibits higher polarity due to the -OH group, enhancing solubility in polar solvents .

- Pharmaceutical Relevance: The amino-substituted analog (CAS 654-70-6) is tightly controlled in bicalutamide formulations due to its impurity status, with chromatographic detection limits (relative retention time: ~0.4) . ND-14’s synthesis (microwave-assisted, 80°C in DMF) reflects advanced methodologies for structurally intricate analogs .

Biological Activity

4,5-Dibromo-2-(trifluoromethyl)benzonitrile, a compound recognized for its potential biological activity, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H3Br2F3N

- CAS Number : 1242339-25-8

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Interaction Studies

Research has demonstrated that this compound interacts with various biological targets. A notable study explored its agonistic effects on serotonin receptors (5-HT2AR and 5-HT2CR). The findings indicated that the compound exhibits significant selectivity towards the 5-HT2AR receptor, with an IC50 value of approximately 320 nM at the 5-HT2CR receptor when tested as an antagonist . This selectivity suggests potential applications in treating disorders related to serotonin dysregulation.

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial activity of compounds similar to this compound. For instance, related nitrile compounds have shown efficacy against enteric pathogens, indicating that structural modifications can lead to enhanced antibacterial properties. The mechanism of action involves inducing stress on the bacterial cell envelope, disrupting the proton motive force (PMF), and ultimately leading to cell death .

Antiprotozoal Activity

In vitro assays have demonstrated that derivatives of compounds containing similar structural motifs exhibit potent antiprotozoal activity against organisms such as Entamoeba histolytica and Giardia intestinalis. The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance this activity significantly .

Research Findings and Case Studies

| Study | Biological Activity | IC50/EC50 Values | Notes |

|---|---|---|---|

| Study on Serotonin Receptors | Agonist at 5-HT2AR | EC50 range: 110–2200 nM | Selective activity observed |

| Antimicrobial Study | Broad-spectrum activity against enteropathogens | >3 Log reduction in bacterial counts | Induces cell envelope stress |

| Antiprotozoal Activity | Effective against E. histolytica and G. intestinalis | IC50 < 0.050 µM for some derivatives | Structural modifications enhance potency |

Q & A

Q. What are the recommended synthetic routes for 4,5-Dibromo-2-(trifluoromethyl)benzonitrile, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization. For example:

Bromination : Start with a benzonitrile precursor (e.g., 2-(trifluoromethyl)benzonitrile) and perform electrophilic bromination using Br₂ in the presence of FeBr₃ or AlBr₃ as catalysts.

Trifluoromethylation : If the trifluoromethyl group is absent, introduce it via cross-coupling reactions (e.g., using CuI or Pd catalysts with CF₃ sources like TMSCF₃).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations :

- Optimize reaction stoichiometry to minimize di-substitution byproducts.

- Validate purity using melting point analysis and spectral data (¹H/¹³C NMR, FT-IR).

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A combination of chromatographic and spectroscopic methods is recommended:

- HPLC : Use a Waters Spherisorb ODS-2 column (L1 type) with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water (v/v). Retention time typically aligns with analogs (e.g., ~3–7 minutes for benzonitrile derivatives) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ~327–329 for [M+H]⁺).

- NMR : ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H NMR to verify bromine substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer : Conflicting yield data often arise from variations in reaction conditions or impurity profiles. Address this via:

Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors.

Byproduct Analysis : Use LC-MS to detect side products (e.g., over-brominated species or decyanated derivatives).

Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to pinpoint bottlenecks (e.g., slow trifluoromethylation steps) .

- Example Workflow :

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects:

- Electronic Factors : The electron-withdrawing trifluoromethyl and nitrile groups direct bromination to meta/para positions via resonance stabilization of the intermediate arenium ion.

- Steric Hindrance : Ortho-substitution is disfavored due to crowding from the bulky CF₃ group.

- Computational Validation : Use density functional theory (DFT) to model charge distribution and transition states. Software like Gaussian or ORCA can predict preferred substitution sites .

Q. How should researchers quantify trace impurities (e.g., dehalogenated byproducts) in this compound?

- Methodological Answer : Employ a validated HPLC protocol with relative response factors (RRFs):

Column : Waters Symmetry C18 (4.6 × 250 mm, 5 µm).

Mobile Phase : Gradient elution (40–80% acetonitrile in water over 20 minutes).

Detection : UV at 220 nm for nitrile-containing impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.